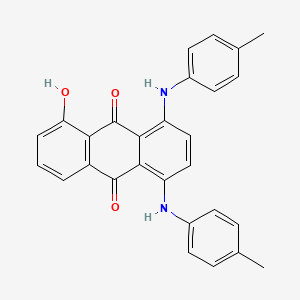
Sudan Green
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sudan Green is a synthetic azo dye, part of the Sudan dye family, which is primarily used for coloring purposes. These dyes are known for their vivid colors and are often used in industrial applications such as coloring oils, waxes, and plastics. This compound, like other Sudan dyes, is characterized by its ability to impart a bright green hue to various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sudan Green is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process may involve the use of solvents, catalysts, and temperature control to optimize the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Sudan Green undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Sudan Green has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and as a staining agent in various analytical techniques.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Utilized in the manufacturing of colored plastics, waxes, and oils.
Wirkmechanismus
The mechanism of action of Sudan Green involves its interaction with molecular targets through its azo group. The dye can form complexes with various substrates, leading to changes in their optical properties. The molecular pathways involved include:
Binding to Proteins: this compound can bind to proteins, altering their conformation and function.
Interaction with Lipids: The dye can interact with lipid membranes, affecting their stability and permeability.
Vergleich Mit ähnlichen Verbindungen
Sudan I: An orange-red dye used in similar applications.
Sudan II: A red dye with applications in staining and coloring.
Sudan III: A red dye used in biological staining and industrial applications.
Sudan IV: A red dye used for staining and as a fuel dye.
Uniqueness of Sudan Green: this compound is unique due to its bright green color, which distinguishes it from the other Sudan dyes. Its specific chemical structure allows it to impart a green hue, making it valuable for applications where this color is desired.
Eigenschaften
CAS-Nummer |
4392-68-1 |
|---|---|
Molekularformel |
C28H22N2O3 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O3/c1-16-6-10-18(11-7-16)29-21-14-15-22(30-19-12-8-17(2)9-13-19)26-25(21)27(32)20-4-3-5-23(31)24(20)28(26)33/h3-15,29-31H,1-2H3 |
InChI-Schlüssel |
GYOOLBZBEMIASI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


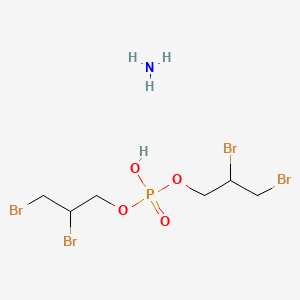
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)

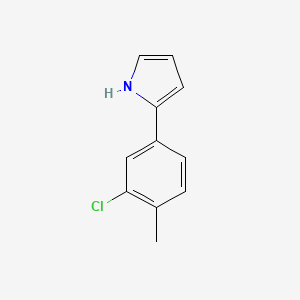
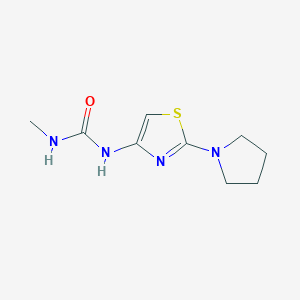
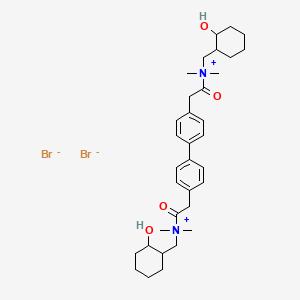
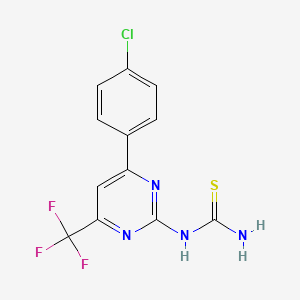
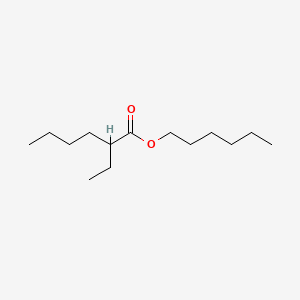
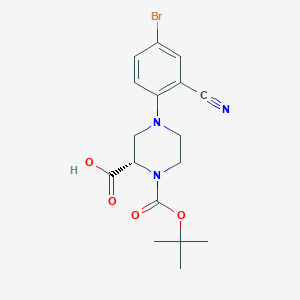
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
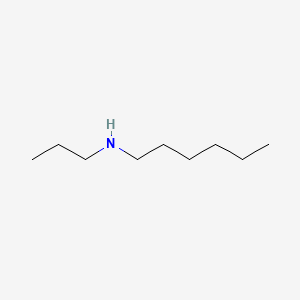
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)
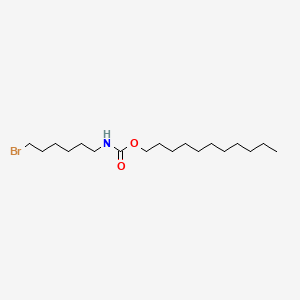
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
